3-Oxy vs. 4-Oxy Piperidine Substitution: Impact on Molecular Geometry and Predicted Target Engagement
The target compound features a 3-oxy substitution on the piperidine ring, distinguishing it from the 4-oxy regioisomers (CAS 1797187-10-0 and 1797856-98-4). In pyridazine–piperidine carboxamide kinase inhibitor scaffolds, the substitution position on the piperidine ring alters the vector of the heteroaryl ether group relative to the carboxamide pharmacophore, which directly influences kinase selectivity profiles [1]. The 3-oxy configuration places the pyridazine ether in a pseudo-equatorial orientation that differs from the 4-oxy configuration, potentially altering hydrogen-bonding geometry with target kinase hinge regions. No direct head-to-head comparison data are available for this specific compound pair; this evidence is based on class-level structure–activity relationship (SAR) principles derived from piperidine carboxamide kinase inhibitor programs [1].
| Evidence Dimension | Piperidine substitution position (3-oxy vs. 4-oxy) and predicted impact on target binding geometry |
|---|---|
| Target Compound Data | 3-((6-methylpyridazin-3-yl)oxy) substitution on piperidine (CAS 2034251-50-6) |
| Comparator Or Baseline | 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1797187-10-0); 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 1797856-98-4) |
| Quantified Difference | No direct quantitative comparison available; differentiation is based on structural topology and class-level SAR inference from the substituted pyridazine carboxamide kinase inhibitor patent literature [1]. |
| Conditions | Structural comparison; no assay data available for the target compound. |
Why This Matters
For medicinal chemistry programs, the 3-oxy vs. 4-oxy substitution can yield distinct kinase selectivity profiles, meaning procurement of the correct regioisomer is non-negotiable for SAR consistency.
- [1] Liang, C., & Li, Z. (2011). Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. US Patent US20110160209A1 / US 8,697,866 B2. Xcovery Holding Company, LLC. View Source
